4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
Description
The compound 4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine features a morpholine core substituted at two positions:
- 4-position: A (5-cyclopropyl-1,2-oxazol-3-yl)methyl group, introducing a cyclopropyl-fused oxazole heterocycle.
- 2-position: A pyrrolidine-1-carbonyl group, adding a polar carboxamide moiety.
This architecture combines lipophilic (cyclopropyl, oxazole) and polar (pyrrolidine carbonyl) elements, which may influence solubility, bioavailability, and target interactions. The compound’s stereoelectronic properties and conformational flexibility are critical to its function, with the morpholine ring likely adopting a chair conformation and the pyrrolidine ring exhibiting envelope puckering .
Properties
IUPAC Name |
[4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c20-16(19-5-1-2-6-19)15-11-18(7-8-21-15)10-13-9-14(22-17-13)12-3-4-12/h9,12,15H,1-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISIWILKKMQEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as oxazole derivatives, have been found to exhibit considerable inhibition of dpp-iv.
Comparison with Similar Compounds
Key Structural Analogs
The following morpholine derivatives serve as relevant comparators (Table 1):
Table 1: Structural Comparison of Morpholine Derivatives
Substituent-Driven Physicochemical Properties
Table 2: Substituent Effects on Properties
*Hypothetical values based on analogous compounds and computational predictions.
- Lipophilicity : The target compound’s cyclopropyl group enhances lipophilicity compared to purely aliphatic substituents but remains less lipophilic than VPC-14228’s phenyl group .
- Hydrogen Bonding: The pyrrolidine carbonyl provides strong hydrogen-bond acceptor/donor capacity, unlike VPC derivatives, which rely on weaker thiazole/imidazole interactions.
Conformational Analysis
- Morpholine Ring : Likely adopts a chair conformation with minimal puckering (Cremer-Pople parameters: θ ≈ 0°, φ ≈ 0°) .
- Pyrrolidine Ring : Predicted to exhibit envelope puckering (θ ≈ 30°, φ ≈ 90°), enhancing interactions with planar binding sites .
- VPC Analogs : Thiazole substituents may induce torsional strain in the morpholine ring, altering conformational stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
